molecular formula C16H19ClN4O B2650858 1-(4-Chlorobenzyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea CAS No. 2034603-15-9

1-(4-Chlorobenzyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea

Cat. No.: B2650858
CAS No.: 2034603-15-9
M. Wt: 318.81
InChI Key: KRGWNQMWUHOUCY-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea is a useful research compound. Its molecular formula is C16H19ClN4O and its molecular weight is 318.81. The purity is usually 95%.
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Biological Activity

1-(4-Chlorobenzyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole nucleus linked to a urea functional group, which is known to enhance biological activity through hydrogen bonding and interaction with various protein targets. The presence of the 4-chlorobenzyl group contributes to its lipophilicity, potentially improving membrane permeability.

Biological Activity Overview

Research indicates that pyrazole derivatives, particularly those containing urea linkages, exhibit a wide range of biological activities:

  • Anticancer Activity : Pyrazole-based ureas have been shown to inhibit various kinases involved in cancer progression, such as Src and p38-MAPK. These compounds can induce apoptosis in cancer cells and inhibit tumor growth .
  • Antimicrobial Properties : Some studies have reported moderate antimicrobial activity against bacteria and fungi. For example, derivatives have demonstrated effectiveness against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) around 250 μg/mL .
  • Anti-inflammatory Effects : Pyrazole derivatives are also noted for their anti-inflammatory properties, which may be attributed to their ability to modulate inflammatory pathways .

The biological effects of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : The compound may act as an inhibitor of specific kinases involved in signal transduction pathways that regulate cell proliferation and survival.
  • Interaction with Carbonic Anhydrase : Some pyrazole derivatives have been identified as inhibitors of human carbonic anhydrase II (hCA II), which plays a crucial role in physiological processes such as respiration and acid-base balance .
  • Induction of Apoptosis : By affecting mitochondrial pathways and caspase activation, these compounds can trigger programmed cell death in cancerous cells.

Case Studies

Several studies have investigated the biological activity of pyrazole derivatives similar to the target compound:

  • Study on Anticancer Activity : A study published in PMC evaluated various pyrazolyl-ureas for their anticancer potential. The results indicated that these compounds could significantly inhibit tumor growth in vitro and in vivo models .
  • Antimicrobial Evaluation : Another research article assessed the antimicrobial efficacy of pyrazole derivatives against a panel of pathogens. The findings suggested that certain structural modifications could enhance their antimicrobial potency .

Data Table: Biological Activities of Pyrazole Derivatives

Activity TypeCompound ExampleMechanismReference
Anticancer1-(4-Chlorobenzyl)-3-pyrazolylureaKinase inhibition
AntimicrobialVarious pyrazole derivativesDisruption of cell membrane
Anti-inflammatoryPyrazole-based compoundsModulation of inflammatory pathways

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O/c1-21-15(13-3-2-4-14(13)20-21)10-19-16(22)18-9-11-5-7-12(17)8-6-11/h5-8H,2-4,9-10H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGWNQMWUHOUCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCC2=N1)CNC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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